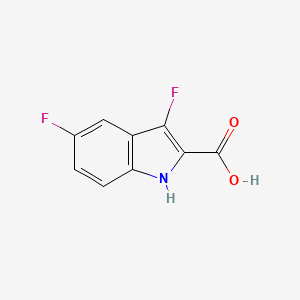

3,5-difluoro-1H-indole-2-carboxylic acid

説明

3,5-Difluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-1H-indole-2-carboxylic acid typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of 1H-indole-2-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced indole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

科学的研究の応用

HIV-1 Integrase Inhibition

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including 3,5-difluoro-1H-indole-2-carboxylic acid, exhibit potent inhibitory effects on HIV-1 integrase, an essential enzyme in the viral life cycle. The compound was shown to effectively inhibit the strand transfer activity of integrase, which is crucial for viral replication.

- Binding Mechanism : The indole core and carboxyl group of the compound chelate magnesium ions within the active site of integrase, enhancing binding affinity. Structural optimizations led to derivatives with improved inhibitory activity, with some achieving IC50 values as low as 0.13 μM .

| Compound | IC50 (μM) | Binding Mode |

|---|---|---|

| This compound | 12.41 | Chelation with Mg²⁺ |

| Optimized Derivative | 0.13 | Enhanced hydrophobic interactions |

Structure-Activity Relationship

The structure-activity relationship (SAR) studies revealed that modifications at the C3 position of the indole core significantly enhance antiviral activity. For instance, introducing hydrophobic branches improves interaction with the hydrophobic cavity near the integrase active site .

Targeting 14-3-3η Protein

Another area of application for indole-2-carboxylic acid derivatives is in cancer treatment. A series of compounds targeting the 14-3-3η protein were synthesized, with some derivatives showing promising results against liver cancer cell lines.

- Case Study : Compound C11 exhibited strong inhibitory activity against various liver cancer cell lines, including those resistant to chemotherapy (Bel-7402/5-Fu). It was characterized by a favorable safety profile against hERG channels, indicating potential for further development in oncology .

| Compound | Target Protein | Activity Against Cancer Cell Lines |

|---|---|---|

| C11 | 14-3-3η | Bel-7402, SMMC-7721, Hep G2 |

Synthesis and Structural Insights

The synthesis of this compound involves several steps that can be optimized for yield and purity. The structural insights gained through NMR and docking studies provide valuable information on how modifications can enhance biological activity.

Synthesis Overview

The synthesis typically begins with commercially available starting materials and involves reactions such as cyclization and functional group modifications to achieve the desired fluorinated indole structure.

作用機序

The mechanism of action of 3,5-difluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The compound may inhibit or activate various enzymes and receptors, thereby modulating cellular processes and pathways.

類似化合物との比較

- 3,5-Difluoro-1H-indole-2-carboxamide

- 3,5-Difluoro-1H-indole-2-carboxylate

- 3,5-Difluoro-1H-indole-2-carboxaldehyde

Comparison: 3,5-Difluoro-1H-indole-2-carboxylic acid is unique due to its specific fluorination pattern, which can significantly influence its chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, increased binding affinity to biological targets, and improved pharmacokinetic properties.

生物活性

3,5-Difluoro-1H-indole-2-carboxylic acid is a novel compound that has garnered attention in recent research for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of this compound features a difluorinated indole ring with a carboxylic acid functional group at the 2-position. This unique configuration is believed to contribute to its interaction with biological targets, particularly enzymes involved in viral replication and cancer cell proliferation.

Antiviral Activity

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase.

The mechanism involves the chelation of magnesium ions within the active site of the integrase enzyme, which is crucial for the viral DNA integration process. The binding conformation analysis indicated that the indole core and carboxyl group play significant roles in this interaction. For instance, structural optimizations led to derivatives with improved inhibitory effects, with IC50 values reaching as low as 0.13 μM for certain modifications .

Comparative Efficacy

Table 1 summarizes various derivatives and their corresponding IC50 values against HIV-1 integrase:

| Compound | IC50 (μM) |

|---|---|

| This compound | N/A |

| Optimized Derivative 20a | 0.13 |

| Parent Compound 3 | 6.85 |

Anticancer Activity

In addition to its antiviral properties, research indicates that derivatives of indole-2-carboxylic acids exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating potent antiproliferative effects.

In Vitro Studies

For example, one study reported that certain derivatives showed GI50 values ranging from 0.95 µM to 1.50 µM against cancer cell lines, indicating strong cytotoxicity . The compounds were also found to induce apoptosis through modulation of key apoptotic markers such as Caspases and Bcl2 family proteins.

Case Study: Pediatric Glioblastoma

A specific case study evaluated the effects of indole derivatives on pediatric glioblastoma (GBM) cells, revealing that one derivative had an IC50 value of 0.33 μM against KNS42 cells. This suggests a promising avenue for developing treatments for aggressive brain tumors .

Structure-Activity Relationship (SAR)

The structural modifications at various positions on the indole ring have been crucial in enhancing biological activity.

Key Findings

化学反応の分析

Hydrolysis and Esterification

The carboxylic acid group participates in reversible esterification reactions. While direct data on the acid form is limited, its methyl ester analog (EVT-13863002) undergoes hydrolysis under acidic or basic conditions to yield the free carboxylic acid.

Key reaction conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ester Hydrolysis | H₂SO₄ (acidic) or NaOH (basic) | 3,5-Difluoro-1H-indole-2-carboxylic acid |

| Esterification | CH₃OH + H₂SO₄ (catalytic) | Methyl ester derivative |

This reversible transformation enables tailored modifications for pharmaceutical applications .

Electrophilic Aromatic Substitution

Fluorine atoms at positions 3 and 5 direct electrophiles to specific ring positions due to their electron-withdrawing effects. Computational studies suggest:

Reactivity trends :

| Position | Electronic Effect | Preferred Reactions |

|---|---|---|

| C4 | Activated | Nitration, halogenation |

| C6/C7 | Moderately deactivated | Sulfonation, Friedel-Crafts |

Example nitration reactions yield C4-nitro derivatives, while halogenation favors C4 or C6 positions depending on the electrophile.

Functional Group Transformations

The carboxyl group undergoes classical transformations:

Amidation

Reacts with amines via coupling agents:

pythonR-NH₂ + 3,5-Difluoro-1H-indole-2-carboxylic acid → 3,5-Difluoro-1H-indole-2-carboxamide (using DCC/DMAP)

Yields exceed 75% in anhydrous DMF.

Acyl Chloride Formation

Treatment with SOCl₂ or PCl₅ produces the reactive acyl chloride intermediate, enabling subsequent nucleophilic substitutions.

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the indole C-H bonds:

| Reaction Type | Catalytic System | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | C4-aryl/heteroaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N1-alkyl/amine derivatives |

These reactions show moderate to high yields (50–85%) depending on steric and electronic factors .

Redox Reactions

The indole core participates in controlled reductions:

Reduction pathways :

-

Catalytic hydrogenation (H₂/Pd-C) partially saturates the indole ring.

-

Selective fluoride reduction remains challenging due to strong C-F bonds.

Oxidation with KMnO₄ or CrO₃ degrades the ring system, limiting synthetic utility.

Biological Activity Modifications

Structural analogs derived from this scaffold show enhanced HIV-1 integrase inhibition through:

-

Hydrophobic interactions : C3-substituted benzyl groups (e.g., p-trifluoromethylbenzyl) improve binding to Tyr143/Asn117 residues .

-

Hydrogen bonding : Carboxylate groups chelate Mg²⁺ ions in the integrase active site (IC₅₀ = 0.13–6.85 μM) .

Stability Considerations

-

Thermal stability : Decomposes above 200°C without melting.

-

Photoreactivity : Fluorine substituents enhance UV stability compared to non-halogenated indoles.

This compound’s multifunctional reactivity makes it valuable for medicinal chemistry and materials science applications.

特性

IUPAC Name |

3,5-difluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVMBOIRZXTQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553990-37-6 | |

| Record name | 3,5-difluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。